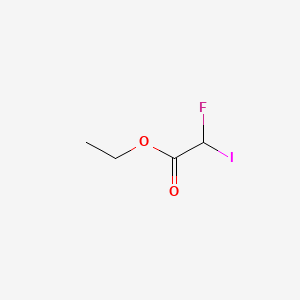
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is a compound that has been studied for its potential applications in various fields, including biological applications. It is a derivative of phthalic acid, which is known for its green and biodegradable properties, making it an environmentally benign catalyst in organic synthesis .
Synthesis Analysis
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid and its organotin(IV) complexes has been reported. These complexes were synthesized using different organotin moieties such as methyl-, n-butyl-, phenyl-, benzyl-, and octyl-tin. The synthesis involved characterizing the compounds through elemental analysis and spectral studies to deduce the geometry around the tin atom .
Molecular Structure Analysis
The molecular structure of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid has been inferred from spectral studies. Although the specific details of the molecular structure are not provided in the abstracts, such studies typically include techniques like IR spectroscopy, NMR, and possibly X-ray crystallography to determine the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Phthalic acid, the parent compound, is known to catalyze various chemical reactions. It has been used as a catalyst in the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-one derivatives and substituted dihydro-2-oxypyrroles. These reactions proceed under thermal and solvent-free conditions or ambient temperature, respectively, and result in excellent yields . While the specific reactions of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid are not detailed, its structural similarity to phthalic acid suggests potential catalytic abilities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid complexes have been studied through solid and solution studies, which help deduce the geometry around the tin atom in the complexes. The compound's reactivity with organotin moieties indicates its potential to form stable complexes. Additionally, the biological applications of these complexes have been explored, including their toxicity against different bacteria and fungi, as well as their LD50 data using the Brine Shrimp method .
Aplicaciones Científicas De Investigación
1. Synthesis and Properties of Derivatives
- Application Summary: This compound is used in the synthesis of various derivatives, including 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. These derivatives have a wide range of practical applications due to the presence of two important structural fragments: an activated double bond and an imide group .
- Methods of Application: The reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .
- Results or Outcomes: The synthesized compound enters the aza-Michael reaction with secondary amines to form various derivatives. These derivatives exhibit diverse biological activities, including selective inhibitory activity against various proteins .
2. Synthesis of Organotin(IV) Complexes
- Application Summary: 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin have been synthesized and characterized .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but the complexes were characterized by elemental analysis and spectral studies .
- Results or Outcomes: These complexes were tested against different bacteria and fungi to determine their toxicity. LD50 data was also calculated using the Brine Shrimp method .
3. Synthesis of Aliphatic Linker
- Application Summary: This compound is used in the synthesis of an aliphatic linker, 2,5-Dioxopyrrolidin-1yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but the linker features both an NHS ester and a maleimide . The NHS group is easily displaced by amine-containing molecules while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins .
- Results or Outcomes: The synthesized linker can be used for protein labeling .
4. Organic Synthesis Intermediate
- Application Summary: This compound can be used as an important intermediate in organic synthesis .
- Methods of Application: The specific methods of application are not detailed in the source, but it is used for synthesizing other compounds .
- Results or Outcomes: The synthesized compounds can have various applications depending on their structures .
5. Synthesis of Glycan Probes
- Application Summary: This compound can be used in the synthesis of glycan probes .
- Methods of Application: The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
- Results or Outcomes: The synthesized glycan probes can be used for research purposes .
6. Synthesis of Antibacterial Drugs
- Application Summary: This compound can be used in the synthesis of antibacterial drugs .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride .
- Results or Outcomes: The synthesized drugs have diverse pharmaceutical activities, including antibacterial, anti-inflammatory, antihypertensive, and antiglaucoma agents, as well as carbonic anhydrase inhibitors .
Safety And Hazards
Direcciones Futuras
There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization, where the maleimide can produce the initiating radical species . The search for new related systems remains important for the analysis of polymerization processes in which they are involved .
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)phthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO6/c14-9-3-4-10(15)13(9)6-1-2-7(11(16)17)8(5-6)12(18)19/h1-5H,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCWROCCGJJZDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364080 |
Source


|
| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid | |
CAS RN |
56896-91-4 |
Source


|
| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)


